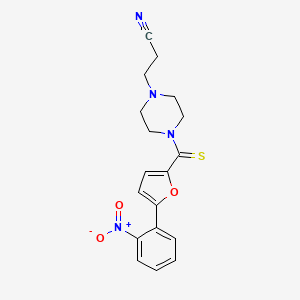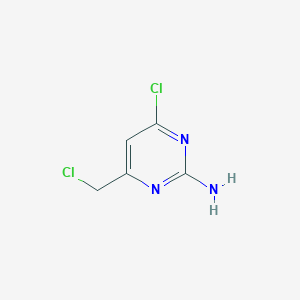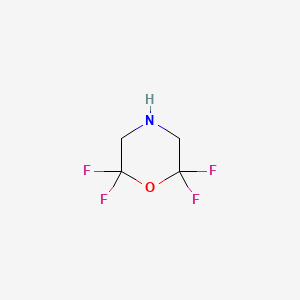
2,2,6,6-Tetrafluoromorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetrafluoromorpholine is a chemical compound with the molecular formula C4H5F4NO and a molecular weight of 159.08 . This compound is used as a reagent in the synthesis of an orally available ATR inhibitor BAY 1895344, which may be useful in preclinical tumor models .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C4H5F4NO/c5-3(6)1-9-2-4(7,8)10-3/h9H,1-2H2 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 159.08 .Applications De Recherche Scientifique
Fluorination Reagents
2,2,6,6-Tetrafluoromorpholine is relevant in the context of fluorinating agents. Aminodifluorosulfinium salts, such as morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M), are used as crystalline fluorinating agents. These reagents are more stable and easier to handle compared to other fluorinating agents. They effectively convert alcohols to alkyl fluorides and carbonyls to gem-difluorides, with selectivity and reduced side products compared to traditional reagents (L’Heureux et al., 2010).
Catalysts in Organic Synthesis
Metal tetrafluoroborates, including those with morpholine, are used as catalysts in epoxide ring-opening reactions with amines. These catalysts facilitate high yields and excellent selectivity under solvent-free conditions. The catalytic efficiency and regioselectivity depend on the electronic and steric factors of the epoxide and the pKa of the amine, indicating a role of "electrophile nucleophile dual activation" (Pujala, Rana, & Chakraborti, 2011).
Phosphorus-Fluorine Chemistry
In phosphorus-fluorine chemistry, compounds like tetrafluoro(phenyl)phosphorane are studied for their reaction with molecules containing morpholine. These studies involve understanding the crystal and molecular structure of the resulting products, providing insights into the interactions and structural configurations in this area of chemistry (John, Schmutzler, & Sheldrick, 1974).
Organic Light Emitting Diodes (OLEDs)
Tetrafluoromorpholine derivatives are investigated in the context of organic light-emitting diodes (OLEDs). The stability and degradation processes of blue-emitting phosphorescent materials used in OLEDs are analyzed, with the focus on understanding the chemical reactions of these materials under different conditions (Seifert et al., 2013).
Chemosensors
Tetrafluoromorpholine derivatives are also used in the development of chemosensors. For example, 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile, a novel chemosensor, has been developed for selective identification of Pd2+ ions. These chemosensors display high selectivity and sensitivity, with potential applications in environmental monitoring and analytical chemistry (Shally et al., 2020).
Propriétés
IUPAC Name |
2,2,6,6-tetrafluoromorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F4NO/c5-3(6)1-9-2-4(7,8)10-3/h9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLYCZXSSPAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65502-95-6 |
Source


|
| Record name | 2,2,6,6-tetrafluoromorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
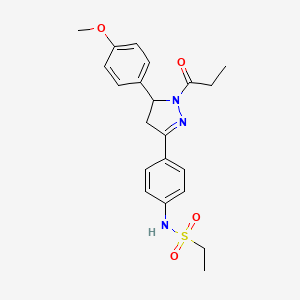
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide](/img/structure/B2637515.png)
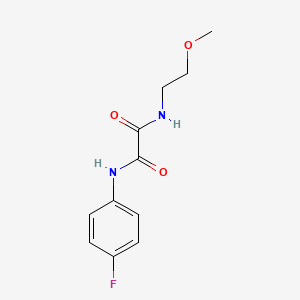
![5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2637518.png)
![2-Chloro-N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2637520.png)
![4,4,4-Trifluoro-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2637524.png)
![N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2637526.png)
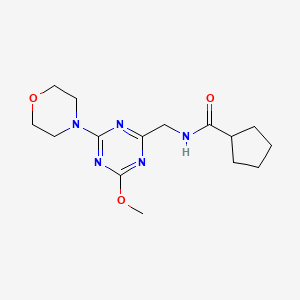


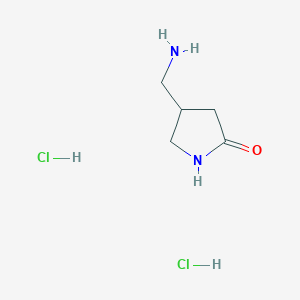
![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2637534.png)
